1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of both ethylsulfonyl and 4-methylphenylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 4-methylphenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-50°C)
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Piperazine derivatives with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
1-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl groups can enhance the compound’s ability to form hydrogen bonds and interact with target proteins, influencing its biological activity.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazines, such as:
- 1-(Methylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(Ethylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- 1-(Ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Uniqueness: The presence of both ethylsulfonyl and 4-methylphenylsulfonyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-ethylsulfonyl-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-20(16,17)14-8-10-15(11-9-14)21(18,19)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFXGGGUMHGEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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